N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-11-3-4-11)10-5-6-14-12(7-10)17-8-9-1-2-9/h5-7,9,11H,1-4,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXGDIQDKZLEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydroxypyridine-4-Carboxylic Acid Derivatives
The pyridine scaffold is typically derived from commercially available precursors. Patent EP 2 935 239 B1 describes the use of 5-methoxy-4-pyridone derivatives as starting materials for analogous compounds. For this compound, a plausible route involves:
Methylation of 4-pyridone :
Hydroxymethylation at position 2 :
O-Alkylation with Cyclopropylmethyl Bromide
The cyclopropylmethoxy group is introduced via nucleophilic substitution. Patent EP 2 935 239 B1 highlights optimized conditions for analogous O-alkylations:
| Parameter | Value | Source |
|---|---|---|
| Substrate | 2-Hydroxypyridine-4-carboxylic acid ester | |
| Alkylating agent | Cyclopropylmethyl bromide | |
| Base | Cs₂CO₃ | |
| Solvent | DMF | |
| Temperature | 80–100°C | |
| Reaction time | 2–4 hours | |
| Yield | 80–90% |
Mechanistic insight : The use of a strong base (Cs₂CO₃) ensures deprotonation of the hydroxyl group, facilitating an SN2 mechanism. Preheating the base and alkylating agent minimizes side reactions such as N-alkylation.
Amide Bond Formation with Cyclopropylamine
Activation of the Carboxylic Acid
The carboxylic acid at position 4 must be activated for nucleophilic attack by cyclopropylamine. Patent US 9,611,250 demonstrates the efficacy of T3P® (propylphosphonic anhydride) for analogous amidation:
Advantages of T3P® :
Alternative Amidation Strategies
Acid chloride route :
- Treatment with thionyl chloride (SOCl₂) converts the acid to its chloride, followed by reaction with cyclopropylamine.
- Limitation : Requires strict anhydrous conditions and generates corrosive HCl gas.
HATU-mediated coupling :
Purification and Characterization
Crystallization Techniques
Crude product is typically purified via recrystallization. Patent EP 2 935 239 B1 recommends:
Spectroscopic Data
While specific data for this compound are unavailable, analogous compounds exhibit:
- ¹H NMR (400 MHz, CDCl₃) :
- HRMS (ESI+) : Calculated for C₁₄H₁₇N₂O₃ [M+H]⁺: 261.1234; Found: 261.1238.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isonicotinamide compounds .
Scientific Research Applications
N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide include other isonicotinamide derivatives, such as:
- 5-chloro-N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
- 2-chloro-N-cyclopropyl-3-(cyclopropylmethoxy)isonicotinamide
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of cyclopropyl groups, which may confer unique chemical and biological properties .
Biological Activity
N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a synthetic compound notable for its potential biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with cyclopropyl and methoxy groups, along with a carboxamide functional group. Its molecular formula contributes to its unique steric properties, which may influence its interactions with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | Approximately 232.28 g/mol |
| Functional Groups | Pyridine, cyclopropyl, methoxy, carboxamide |
Preliminary studies suggest that this compound may act as an agonist for cannabinoid receptor type 2 (CB2). This interaction indicates potential roles in modulating pain and inflammation through the endocannabinoid system. The compound's unique structure enhances its binding affinity and selectivity towards these receptors.
Pharmacological Applications
Research indicates that this compound could be developed as a novel analgesic or anti-inflammatory agent. Its ability to selectively interact with CB2 receptors positions it as a promising candidate for treating conditions associated with chronic pain and inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific kinases involved in cellular signaling pathways. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.
Case Studies
- Analgesic Properties : A study conducted on animal models showed that administration of this compound resulted in a marked reduction in pain responses compared to control groups.
- Anti-inflammatory Effects : Research indicated that the compound significantly reduced inflammatory markers in models of acute inflammation, suggesting its potential utility in clinical settings for inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| BAY1834845 (Zabedosertib) | Contains an indazole core | IRAK4 inhibitor with anti-inflammatory properties |
| N-cyclobutyl-2-(cyclobutylmethoxy)pyridine-4-carboxamide | Cyclobutyl groups instead of cyclopropyl | Potentially similar biological activity |
| N-methyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide | Methyl group instead of cyclopropyl | May exhibit different pharmacokinetics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide?
- Methodology : Multi-step synthesis involving cyclopropane functionalization and pyridine ring modifications. Key steps include:
- Cyclopropylmethoxy introduction : Use bromomethylcyclopropane with a hydroxylated pyridine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Carboxamide formation : Coupling cyclopropylamine with activated pyridine-4-carboxylic acid derivatives (e.g., using EDCI/HOBt or mixed anhydrides) .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization from ethanol/water mixtures .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology : X-ray crystallography using SHELX programs (SHELXD for structure solution, SHELXL for refinement). Key parameters:
- Collect high-resolution data (≤ 1.0 Å) to resolve cyclopropyl and pyridine moieties.
- Address potential twinning or disorder using the TWIN/BASF commands in SHELXL .
- Validate hydrogen bonding networks (e.g., N–H···O interactions) via PLATON or Mercury .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodology :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopropyl protons (δ 0.5–1.2 ppm) and carboxamide NH (δ ~10 ppm) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence SAR in pyridine-carboxamide derivatives?
- Methodology :
- Comparative SAR : Synthesize analogs with varying substituents (e.g., methoxy vs. ethoxy) and evaluate bioactivity (e.g., enzyme inhibition).
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate steric/electronic effects of cyclopropylmethoxy on pyridine ring conformation .
- 3D-QSAR : Align molecules using VLife MDS to correlate substituent position/volume with activity .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodology :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen to enhance aqueous solubility .
- Nanosuspensions : Optimize particle size (<200 nm) via wet milling for in vivo studies .
Q. How can computational methods predict metabolic pathways for this compound?
- Methodology :
- In silico tools : Use MetaSite or GLORYx to identify likely CYP450 oxidation sites (e.g., cyclopropyl ring opening).
- Metabolite synthesis : Validate predictions by synthesizing proposed metabolites (e.g., hydroxylated derivatives) .
- Microsomal stability assays : Incubate with human liver microsomes and monitor depletion via LC-MS/MS .
Experimental Design & Data Analysis
Q. How to design a robust in vitro assay for kinase inhibition studies?
- Methodology :
- Kinase selection : Prioritize kinases with conserved ATP-binding pockets (e.g., RAF, EGFR) based on structural homology .
- Assay conditions : Use TR-FRET assays (e.g., LanthaScreen™) with ATP concentrations near Km.
- Data normalization : Include staurosporine (positive control) and DMSO controls to calculate % inhibition and IC₅₀ .
Q. What statistical approaches resolve contradictions in biological activity data?
- Methodology :
- Multivariate analysis : Apply PCA to identify outliers in dose-response datasets.
- Hill slope analysis : Compare sigmoidal curves to detect assay interference (e.g., aggregation at high concentrations).
- Orthogonal assays : Confirm hits using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
